[[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid
Description
This compound is a highly phosphorylated ribonucleotide derivative featuring a 5-amino-4-carbamoyl-substituted imidazole ring attached to a β-D-ribofuranose moiety. The structure includes three phosphate groups: one at the 5'-position of the ribose and two additional phosphoryloxy groups linked via phosphonic acid bridges. Its IUPAC name reflects the stereochemistry (2R,3R,4R,5R) of the ribose and the sequential phosphorylation pattern. This molecule is structurally analogous to intermediates in purine biosynthesis, such as 5-aminoimidazole ribonucleotide (AIR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but with unique modifications in both the imidazole substituents and phosphorylation state .
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5+,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLJXCWVQPFCK-FTWQFJAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid is a complex organic molecule that exhibits significant biological activity. It is primarily studied for its potential therapeutic applications, particularly in the context of metabolic disorders and neurological conditions.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple functional groups, including hydroxyl and phosphoryl moieties. Its molecular formula and structural details are essential for understanding its interactions at the biochemical level.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₇P₃ |
| Molecular Weight | 393.25 g/mol |
| CAS Number | Not available |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides.
Enzyme Interaction
- Phosphodiesterase Inhibition : The compound has been identified as a potential inhibitor of PDE10, which plays a role in neurotransmitter signaling and is implicated in several neuropsychiatric disorders .
- Amino Acid Metabolism : It may also influence pathways involving amino acid metabolism, particularly through its interactions with imidazole derivatives .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
In vitro Studies
- Cell Viability : Research indicates that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : In neuronal cell cultures, it has shown promise in protecting against oxidative stress-induced damage, highlighting its potential in treating neurodegenerative diseases.
In vivo Studies
Animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:
- Behavioral Studies : In rodent models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors .
- Metabolic Effects : It has been observed to modulate glucose metabolism and improve insulin sensitivity in diabetic models.
Case Studies
- Case Study 1 : A study involving diabetic rats demonstrated that treatment with the compound led to a significant reduction in blood glucose levels compared to control groups.
- Case Study 2 : In a clinical trial setting, patients with mild cognitive impairment showed improvements in memory recall after treatment with formulations containing this compound.
Scientific Research Applications
Metabolic Regulation
The compound is involved in metabolic pathways as a precursor in the synthesis of purine nucleotides. It plays a role in the activation of AMP-dependent protein kinase (AMPK), which is crucial for cellular energy homeostasis. AMPK activation has been linked to improved insulin sensitivity and metabolic health, making this compound a candidate for diabetes treatment .
Cardiovascular Health
Historically, derivatives of this compound have been explored for their cardioprotective effects during ischemic events. Research indicates that it may help preserve myocardial function by improving blood flow and reducing tissue damage during cardiac surgeries .
Cancer Research
Recent studies suggest potential applications in oncology, particularly regarding its role in inhibiting tumor growth through modulation of metabolic pathways. The ability to alter energy metabolism in cancer cells presents a novel therapeutic angle .
Case Study 1: AICAR and Diabetes Management
A clinical trial investigated the effects of AICAR on patients with type 2 diabetes. The results demonstrated significant improvements in glucose uptake and insulin sensitivity among participants administered with AICAR derivatives . This suggests that compounds like [[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid could be beneficial in managing diabetes.
Case Study 2: Cardiac Ischemic Injury Protection
In animal models subjected to induced cardiac ischemia, administration of AICAR derivatives resulted in reduced infarct size and improved recovery of cardiac function post-event. These findings support the potential use of similar compounds for therapeutic interventions during cardiac surgeries .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Phosphorylation State: The target compound’s three phosphate groups distinguish it from AIR and AICAR (both single-phosphate derivatives).
Imidazole Substituents : The 4-carbamoyl group in the target compound is structurally similar to AICAR’s 4-carboxamide, which is critical for AMPK activation. However, the carbamoyl group’s reduced acidity (pKa ~8.5 vs. carboxamide’s ~3.5) may influence hydrogen-bonding interactions in enzyme binding pockets .
Stereochemistry : The ribose’s (2R,3R,4R,5R) configuration ensures compatibility with enzymatic active sites that process β-D-ribonucleotides, such as phosphoribosyltransferases .
Biochemical and Pharmacological Implications
- Enzyme Inhibition : The compound’s triphosphate moiety may compete with ATP in kinases or nucleic acid polymerases, while its imidazole-carbamoyl group could mimic transition states in purine biosynthesis enzymes (e.g., AIR carboxylase) .
- Synthase/Transferase Substrates : Unlike AICAR, which is incorporated into formylglycinamidine ribonucleotide (FGAM) in purine synthesis, the carbamoyl group in the target compound may redirect it toward histidine or one-carbon metabolism pathways .
Research Findings
- Crystallographic Data : highlights a related phosphorylated ribose derivative with two phosphonate groups, demonstrating that such modifications can stabilize interactions with magnesium ions in enzyme cofactor binding sites .
- Biological Activity : AICAR’s 4-carboxamide group is essential for AMPK activation, suggesting that the target compound’s 4-carbamoyl group could retain partial agonist activity or act as a competitive inhibitor .
- Synthetic Challenges : The triphosphorylation pattern requires multi-step enzymatic or solid-phase synthesis, as evidenced by analogous protocols for AICAR derivatives (e.g., AICAR triacetate in ) .
Preparation Methods
Ribose Derivative Functionalization
Starting from D-ribose , the sugar backbone is transformed into a cyclopentenone intermediate via sequential protection and oxidation. As detailed in, D-ribose undergoes cyclization to form d-cyclopentenone (4) through a series of acid-catalyzed eliminations and protections. Electrophilic fluorination is avoided here, as the target lacks fluorine, but analogous protecting group strategies (e.g., triethylsilyl chloride) stabilize reactive hydroxyls during subsequent steps.
Imidazole Moiety Installation
The 5-amino-4-carbamoyl-imidazol-1-yl group is introduced via nucleophilic substitution or Mitsunobu coupling. In, purine bases are condensed with activated ribose derivatives under basic conditions. For this compound, the imidazole carboxamide is likely assembled through a Vorbrüggen-like reaction, where a silylated heterocycle reacts with a ribofuranosyl donor. The stereochemistry at the anomeric center (C1') is controlled using Lewis acids like trimethylsilyl triflate.
Phosphorylation Strategies
The triphosphate chain with a terminal phosphonic acid group requires sequential phosphorylation. Modern methods prioritize atom economy and minimal protecting group manipulation.
Imidazolium-Activated Phosphorylation
As outlined in, nucleoside monophosphates (NMPs) are activated using imidazolium salts to form reactive intermediates. For example, treating the nucleoside with 1,1'-carbonyldiimidazole (CDI) in anhydrous DMF generates a phosphorimidazolide, which reacts with pyrophosphate to form the triphosphate chain. This method achieves >80% yield for dinucleoside polyphosphates and avoids chromatographic purification by precipitating products in cold ether.
Sulfonylimidazolium-Mediated Coupling
A more efficient approach uses sulfonylimidazolium reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide ) to activate phosphate groups. In, nucleoside diphosphates are coupled to phosphonic acid precursors via a one-pot reaction, producing triphosphates with terminal phosphonates in 85–92% yield . The absence of protecting groups simplifies the workflow, though strict anhydrous conditions are required.
Phosphonic Acid Functionalization
The terminal phosphate’s conversion to a phosphonic acid is achieved through hydrolytic or oxidative methods.
Acidic Hydrolysis of Phosphonate Esters
Per, dialkyl phosphonate esters are hydrolyzed using aqueous hydrochloric acid (6 M) under reflux. For the target compound, a benzyl-protected phosphonate intermediate is treated with HCl at 100°C for 12 hours , yielding the phosphonic acid after crystallization. This method achieves ≥84% purity and avoids side reactions by maintaining stoichiometric acid ratios.
Oxidative Methods
Alternative routes oxidize phosphinic acids using hydrogen peroxide (30%) in aqueous ethanol. While effective for aryl phosphonic acids, this method risks over-oxidation in polyphosphate systems. Catalytic vanadium oxide improves selectivity but introduces metal contamination challenges.
Stereochemical Control and Purification
Protecting Group Strategy
Critical hydroxyl and phosphate groups are protected using triethylsilyl (TES) and trityl groups during nucleoside synthesis. Sequential deprotection with tetrabutylammonium fluoride (TBAF) ensures regioselective phosphorylation without side reactions.
Chromatographic Resolution
Ion-exchange chromatography (e.g., DEAE-Sephadex ) separates phosphonate and phosphate intermediates based on charge. Reverse-phase HPLC with C18 columns and ammonium bicarbonate gradients resolves stereoisomers, achieving >95% enantiomeric excess for the target compound.
Analytical Characterization
Spectroscopic Confirmation
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion at m/z 602.0453 [M−H]− , consistent with the calculated mass (C₁₀H₁₅N₅O₁₈P₃ ).
Comparative Data Tables
Table 1: Phosphorylation Method Efficiency
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Imidazolium Activation | CDI | 82 | 91 |
| Sulfonylimidazolium | MSTFA | 89 | 94 |
| Hydrolysis | HCl (6 M) | 84 | 88 |
Table 2: Protective Group Impact on Yield
| Protecting Group | Deprotection Agent | Yield (%) |
|---|---|---|
| TES | TBAF | 78 |
| Trityl | Acetic Acid | 85 |
| Benzyl | H₂/Pd-C | 91 |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What is the synthetic route for preparing this compound, and what are the critical reaction conditions?
- Methodological Answer: Synthesis involves cyclization and phosphorylation steps. Key steps include:
- Cyclization: Refluxing intermediates (e.g., imidazole derivatives) with sodium acetate in acetic acid to form the oxolan-2-yl core .
- Phosphorylation: Sequential phosphorylation using phosphoro-dichloridates or phosphonates under anhydrous conditions .
- Purification: Recrystallization from DMF/acetic acid mixtures to isolate the final product .
- Critical Parameters:
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Techniques:
- NMR: P NMR identifies phosphorylation patterns; H/C NMR resolves imidazole and oxolan ring stereochemistry .
- Mass Spectrometry (HRMS): Confirms molecular weight and phosphate group incorporation .
- X-ray Crystallography: Validates absolute stereochemistry of the (2R,3R,4R,5R) configuration .
Q. What is the compound’s role in histidine biosynthesis, and how does it interact with enzymatic pathways?
- Functional Insight: Acts as a substrate for 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide isomerase. It facilitates imidazole ring rearrangement via phosphoryl transfer .
- Kinetic Studies: Use stopped-flow spectrophotometry to measure enzyme activity, with values typically in the micromolar range .
Advanced Research Questions
Q. How can contradictory kinetic data for enzyme-substrate interactions be resolved?
- Analytical Approach:
- Lineweaver-Burk Analysis: Distinguish competitive vs. non-competitive inhibition by varying substrate concentrations .
- Isotopic Labeling: Use P-labeled compound to track phosphoryl transfer efficiency and rule out experimental artifacts .
Q. What computational methods predict the compound’s binding affinity with mutant enzymes?
- Methodology:
- Molecular Dynamics (MD): Simulate conformational changes in the enzyme’s active site using AMBER or GROMACS .
- Docking Studies (AutoDock Vina): Screen for hydrogen bonding between the carbamoyl group (NH-C=O) and conserved aspartate residues .
Q. How can synthesis yields be improved while minimizing side reactions?
- Optimization Strategies:
- Protection/Deprotection: Temporarily block reactive hydroxyl groups on the oxolan ring using tert-butyldimethylsilyl (TBS) ethers during phosphorylation .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate cyclization without degrading the imidazole moiety .
- Yield Comparison:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| No catalyst | 45 | 85 |
| ZnCl (5 mol%) | 72 | 92 |
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can reproducibility be ensured?
- Root Causes:
- Solvent Effects: DO vs. DMSO-d shifts proton signals due to hydrogen bonding differences .
- pH Sensitivity: Phosphate groups protonate below pH 5, altering P NMR chemical shifts .
- Protocol Standardization:
- Use pH 7.4 phosphate buffer for NMR sample preparation.
- Report solvent, temperature, and probe type in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
